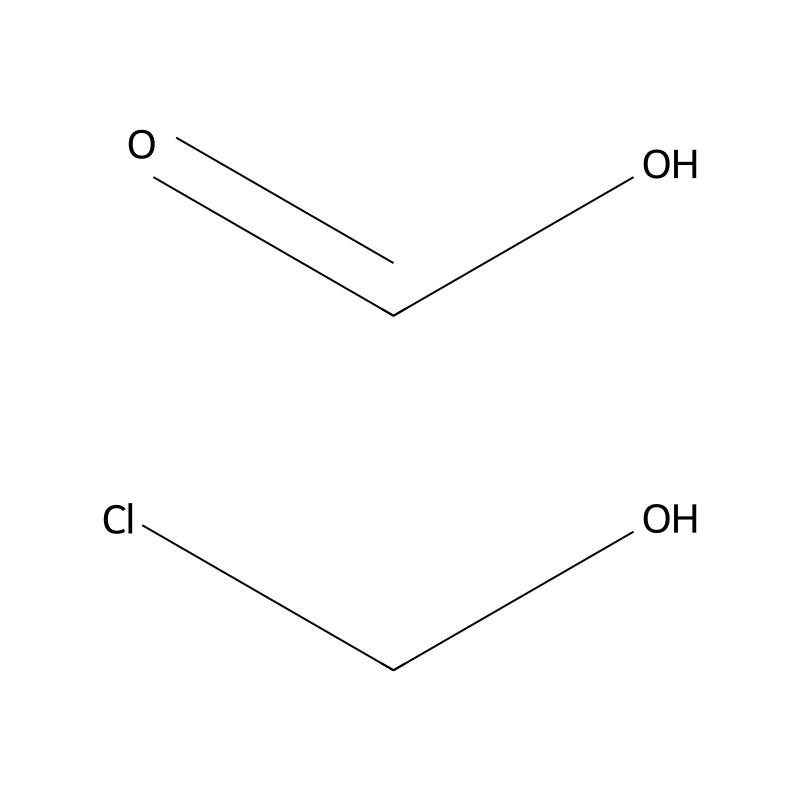Formic acid--chloromethanol (1/1)
Catalog No.
S3614722
CAS No.
30566-31-5
M.F
C2H5ClO3
M. Wt
112.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
30566-31-5
Product Name
Formic acid--chloromethanol (1/1)
IUPAC Name
chloromethanol;formic acid
Molecular Formula
C2H5ClO3
Molecular Weight
112.51 g/mol
InChI
InChI=1S/CH3ClO.CH2O2/c2*2-1-3/h3H,1H2;1H,(H,2,3)
InChI Key
SOTBPPDKNJLZKJ-UHFFFAOYSA-N
SMILES
C(O)Cl.C(=O)O
Canonical SMILES
C(O)Cl.C(=O)O
Formic acid-chloromethanol (1/1) is a chemical compound used in various fields of research and industry. It is a colorless liquid with a pungent and irritating odor. This compound is synthesized by reacting formic acid with chloromethanol in equimolar proportions. Formic acid-chloromethanol (1/1) has various applications in scientific experiments, making it an essential compound in research and industry. This paper will provide an overview of the physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions of formic acid-chloromethanol (1/1).
Formic acid-chloromethanol (1/1) is a chemical compound derived from formic acid and chloromethanol. It is also known as formyl chloride, and its molecular formula is CH2O2Cl. This compound is widely used in various fields of research and industry, including biochemical and pharmaceutical research, polymer synthesis, and material science. It is also used as a disinfectant and in the production of pesticides and herbicides.
Formic acid-chloromethanol (1/1) is a colorless liquid with a pungent and irritating odor. Its boiling point is 60°C, and its melting point is -80°C. It is soluble in water, ethanol, ether, and other organic solvents. This compound is highly reactive and can easily decompose to release hydrogen chloride and formic acid. The decomposition of formic acid-chloromethanol (1/1) is exothermic and can lead to the release of toxic fumes.
Formic acid-chloromethanol (1/1) is synthesized by reacting formic acid with chloromethanol in equimolar proportions. The reaction is carried out under acidic conditions at a temperature of 0-5°C. The resulting compound is purified by distillation or recrystallization.
The characterization of formic acid-chloromethanol (1/1) is done using various analytical methods such as infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy. These techniques help in identifying the chemical structure of the compound and its purity.
The characterization of formic acid-chloromethanol (1/1) is done using various analytical methods such as infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy. These techniques help in identifying the chemical structure of the compound and its purity.
are used to identify and quantify formic acid-chloromethanol (1/1) in various samples. These methods include gas chromatography-mass spectrometry, high-performance liquid chromatography, and thin-layer chromatography. These techniques help in detecting the presence of formic acid-chloromethanol (1/1) in various substances, including biological samples and environmental samples.
Formic acid-chloromethanol (1/1) has various biological properties that make it useful in biochemical and pharmaceutical research. It is a reactive compound that can form covalent bonds with proteins, leading to irreversible protein damage. This property makes it an excellent tool for studying protein structure and function.
Formic acid-chloromethanol (1/1) is toxic and can cause severe irritation to the eyes, skin, and respiratory system. Inhalation of this compound can lead to severe pulmonary edema and hemorrhage. The compound also has a corrosive effect on metals and can cause severe damage to laboratory equipment.
Proper safety measures must be taken when handling formic acid-chloromethanol (1/1). This includes wearing personal protective equipment, working in a well-ventilated area, and avoiding any contact with the skin or eyes.
Proper safety measures must be taken when handling formic acid-chloromethanol (1/1). This includes wearing personal protective equipment, working in a well-ventilated area, and avoiding any contact with the skin or eyes.
Formic acid-chloromethanol (1/1) has various applications in scientific experiments, including protein cross-linking, polymer synthesis, and material science. It is also used as a disinfectant and in the production of pesticides and herbicides.
The current state of research on formic acid-chloromethanol (1/1) focuses on its applications in various fields of research, including protein structure and function, polymer synthesis, and material science. Researchers are also studying the toxic effects of this compound on biological systems and the environment.
Formic acid-chloromethanol (1/1) has potential implications in various fields of research and industry. It can be used as a tool for studying protein structure and function, which can lead to the development of new drugs and therapies. It can also be used in the synthesis of new polymers and materials with unique properties.
One of the limitations of formic acid-chloromethanol (1/1) is its toxic nature. This makes it difficult to handle and work with, and proper safety measures must be taken to prevent any harm.
Future research on formic acid-chloromethanol (1/1) can focus on developing safer and more efficient methods of synthesis and purification. Researchers can also study the potential use of this compound in the development of new materials and drugs.
Future research on formic acid-chloromethanol (1/1) can focus on developing safer and more efficient methods of synthesis and purification. Researchers can also study the potential use of this compound in the development of new materials and drugs.
Formic acid-chloromethanol (1/1) is a chemical compound used in various fields of research and industry. It has unique physical and chemical properties and can be synthesized by reacting formic acid with chloromethanol. This compound has various applications in scientific experiments, including protein cross-linking, polymer synthesis, and material science. Proper safety measures must be taken when handling formic acid-chloromethanol (1/1) due to its toxic nature. Future research on this compound can focus on developing safer and more efficient methods of synthesis and exploring its potential applications in various fields of research and industry.
Hydrogen Bond Acceptor Count
3
Hydrogen Bond Donor Count
2
Exact Mass
111.9927217 g/mol
Monoisotopic Mass
111.9927217 g/mol
Heavy Atom Count
6
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds








